molecular formula C7H7BF2O3 B1457885 (2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid CAS No. 1315281-32-3

(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid

Cat. No. B1457885
M. Wt: 187.94 g/mol
InChI Key: DISWKAIUDZCVHF-UHFFFAOYSA-N
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Description

“(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C7H7BF2O3 . It is a type of organoboron compound, which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves borylation approaches, including the prominent asymmetric hydroboration reaction . The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, which uses organoboron reagents .


Molecular Structure Analysis

The molecular structure of “(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid” consists of a phenyl ring substituted with two fluorine atoms, a hydroxymethyl group, and a boronic acid group . The molecular weight is 187.94 .


Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in various chemical reactions. The most notable one is the Suzuki–Miyaura coupling, which is a carbon–carbon bond forming reaction . Other transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Results or Outcomes: The outcomes of these reactions are new carbon–carbon bonds, which are fundamental in the synthesis of many organic compounds .

Protodeboronation of Pinacol Boronic Esters

  • Scientific Field: Organic Chemistry
  • Application Summary: Pinacol boronic esters, such as “(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid”, are used in the protodeboronation of alkyl boronic esters . This is a valuable but underdeveloped transformation .
  • Results or Outcomes: The outcomes of these reactions are new organic compounds, which can be used in further reactions .

Synthesis of Biologically Active Compounds

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound is involved in the synthesis of biologically active compounds, including imidazo[4,5-b]pyrazin-2-ones for use as mTOR kinase inhibitors and human immunodeficiency virus (HIV) protease inhibitors with activity against resistant viruses .
  • Results or Outcomes: The outcomes of these reactions are new biologically active compounds, which can be used in the treatment of various diseases .

Synthesis of Fluorinated Biaryl Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 3,4-Difluorophenylboronic acid, which is structurally similar to “(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid”, can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
  • Results or Outcomes: The outcomes of these reactions are new fluorinated biaryl derivatives, which can be used in further reactions .

Synthesis of mTOR Kinase Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound is involved in the synthesis of imidazo[4,5-b]pyrazin-2-ones for use as mTOR kinase inhibitors . mTOR kinase inhibitors are a class of drugs that inhibit the mechanistic target of rapamycin (mTOR), which is a serine/threonine-specific protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
  • Results or Outcomes: The outcomes of these reactions are new mTOR kinase inhibitors, which can be used in the treatment of various diseases, including cancer .

Synthesis of HIV Protease Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound is involved in the synthesis of human immunodeficiency virus (HIV) protease inhibitors with activity against resistant viruses . HIV protease inhibitors are a class of antiviral drugs that are widely used to treat HIV/AIDS and hepatitis C .
  • Results or Outcomes: The outcomes of these reactions are new HIV protease inhibitors, which can be used in the treatment of HIV/AIDS and hepatitis C .

Future Directions

The future directions of research involving boronic acids and their derivatives are likely to involve further exploration of their reactivity and applications in organic synthesis. This includes the development of new borane reagents and the investigation of new reaction conditions and catalysts .

properties

IUPAC Name

[2,3-difluoro-4-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,11-13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISWKAIUDZCVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)CO)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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